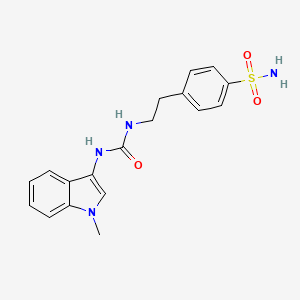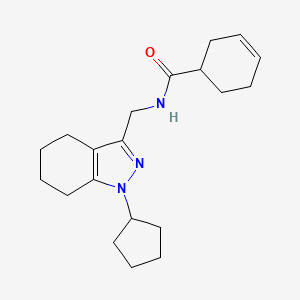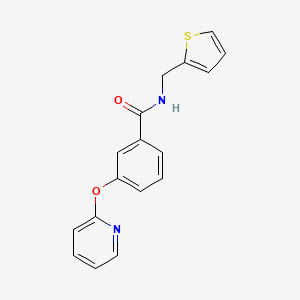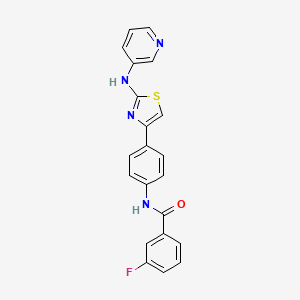
4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are aromatic compounds that have shown a wide range of biological and clinical applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Molecular Structure Analysis
The molecular structure of indole derivatives can vary widely. For example, one such derivative has a molecular formula of C17H14N3O2Cl .Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be complex and depend on the specific derivative. Some derivatives have been evaluated for their in vitro antiproliferative activities against certain cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives depend on the specific derivative. For example, one derivative has a melting point of 211–213°C and a yield of 89% .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitors for Anticancer Applications
Ureido benzenesulfonamides have shown significant efficacy as inhibitors of carbonic anhydrase IX (CA IX), a target associated with tumor progression and metastasis. Nabih Lolak et al. (2019) synthesized novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, demonstrating potent inhibition of human carbonic anhydrase IX, suggesting their potential as anticancer agents. Their study highlights the promise of these compounds in medicinal chemistry, especially for targeting CA IX in cancer therapy (Nabih Lolak et al., 2019).
Antimetastatic Activity
Another study by F. Pacchiano et al. (2011) prepared ureido-substituted benzenesulfonamides that exhibited not only potent inhibition of human carbonic anhydrases, especially CA IX and XII, but also showed antimetastatic activity in models of breast cancer metastasis. These findings underline the role of these compounds in developing novel antimetastatic drugs (F. Pacchiano et al., 2011).
Anticancer Activity and ADMET Studies
S. Karakuş et al. (2018) conducted a study on novel 4-[(3-substituted)ureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamides, demonstrating marked anticancer activity against certain cancer cell lines, coupled with an evaluation of their pharmacokinetic properties through ADMET studies. This work provides valuable insights into the design of new anticancer compounds with high selectivity (S. Karakuş et al., 2018).
Enzyme Inhibition for Disease Treatment
The inhibition of carbonic anhydrase II (CA II) by 4-substituted-ureido benzenesulfonamides has been explored by F. Pacchiano et al. (2010), showing diverse inhibitory activities based on hydrophobic interactions. This study provides a basis for the development of inhibitors targeting CA II for the treatment of diseases like glaucoma and epilepsy (F. Pacchiano et al., 2010).
Anticonvulsant Action
Research by C. B. Mishra et al. (2017) on benzenesulfonamide derivatives revealed their potential as carbonic anhydrase inhibitors with significant anticonvulsant activity. This highlights their utility in addressing epileptogenesis and seizure protection, showcasing the therapeutic versatility of ureido benzenesulfonamides (C. B. Mishra et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(1-methylindol-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-22-12-16(15-4-2-3-5-17(15)22)21-18(23)20-11-10-13-6-8-14(9-7-13)26(19,24)25/h2-9,12H,10-11H2,1H3,(H2,19,24,25)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVHBKMICSJPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-1-(4-bromobenzyl)-3-[4-(tert-butyl)benzyl]piperidinium bromide](/img/structure/B2916761.png)

![N-(3-chlorophenyl)-3-[3-(4-ethylphenyl)-7-oxoisoxazolo[4,5-d]pyrimidin-6(7H)-yl]propanamide](/img/structure/B2916765.png)
![4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2916766.png)

![10-(2,2-Dimethylpropyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2916773.png)
![Spiro[3-azaindoline-2,1'-cyclohexane]](/img/structure/B2916774.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2916775.png)
![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2916776.png)


![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2916781.png)